Cas no 34967-98-1 (3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl-)

3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl-
- WAY-621848
- N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide
- F77717
- DA-61117
- AKOS034440617
- Z54405530
- SCHEMBL4154900
- Antifungal agent 36
- HY-148054
- 34967-98-1
- CS-0608894
- EX-A6287
- N-cyclohexyl-N,2,5-trimethylfuran-3-carboxamide
- AS-86848
-
- Inchi: InChI=1S/C14H21NO2/c1-10-9-13(11(2)17-10)14(16)15(3)12-7-5-4-6-8-12/h9,12H,4-8H2,1-3H3
- InChI Key: ODJSWKKZDKJJEK-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(O1)C)C(=O)N(C)C2CCCCC2
Computed Properties
- Exact Mass: 235.157228913g/mol
- Monoisotopic Mass: 235.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.4Ų
- XLogP3: 3.1
3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | W423556-1ml |
WAY-621848 |
34967-98-1 | 10mM in DMSO | 1ml |
¥363.90 | 2023-08-31 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01150673-250mg |
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide |
34967-98-1 | 98% | 250mg |
¥790.0 | 2023-01-30 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S23427-25mg |
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide |
34967-98-1 | 98% | 25mg |
¥1500.00 | 2023-01-30 | |
AstaTech | F77717-0.1/G |
N-CYCLOHEXYL-N,2,5-TRIMETHYLFURAN-3-CARBOXAMIDE |
34967-98-1 | 95% | 0.1g |
$103 | 2023-09-18 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S23427-10mg |
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide |
34967-98-1 | 98% | 10mg |
¥800.00 | 2023-01-30 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01150673-1g |
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide |
34967-98-1 | 98% | 1g |
¥2132.0 | 2023-01-30 | |
Ambeed | A1217688-250mg |
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide |
34967-98-1 | 98% | 250mg |
$132.0 | 2025-02-24 | |
MedChemExpress | HY-148054-5mg |
Antifungal agent 36 |
34967-98-1 | ≥95.0% | 5mg |
¥1200 | 2024-04-18 | |
1PlusChem | 1P024I99-100mg |
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide |
34967-98-1 | 98% | 100mg |
$71.00 | 2023-12-17 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S23427-5mg |
N-Cyclohexyl-N,2,5-trimethylfuran-3-carboxamide |
34967-98-1 | 98% | 5mg |
¥500.00 | 2023-01-30 |
3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- Related Literature
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
3. Book reviews
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
Additional information on 3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl-
Professional Introduction to 3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- (CAS No. 34967-98-1)
3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- (CAS No. 34967-98-1) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, represents a promising candidate for various applications in medicinal chemistry. The structure of this molecule incorporates a furancarboxamide moiety, which is known for its versatility in drug design, alongside a N-cyclohexyl-N,2,5-trimethyl substituent that enhances its pharmacological potential.
The furancarboxamide group is particularly noteworthy due to its ability to interact with biological targets in a manner that can modulate biological pathways. Recent studies have highlighted the role of furancarboxamide derivatives in the development of novel therapeutic agents. For instance, research has demonstrated that compounds containing this moiety can exhibit inhibitory effects on certain enzymes and receptors, making them valuable in the treatment of inflammatory diseases and metabolic disorders. The N-cyclohexyl-N,2,5-trimethyl part of the molecule contributes to its stability and solubility, which are critical factors in drug formulation and delivery.
In the context of modern pharmaceutical research, 3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- (CAS No. 34967-98-1) has been explored for its potential in addressing unmet medical needs. The compound’s unique chemical profile suggests that it may serve as a scaffold for designing new drugs with improved efficacy and reduced side effects. Current investigations are focusing on its interaction with biological systems to identify potential therapeutic applications. These studies are particularly relevant given the increasing demand for targeted therapies that can address specific pathological conditions more effectively.
The pharmacokinetic properties of this compound are also of great interest. The presence of the N-cyclohexyl-N,2,5-trimethyl group influences its metabolic pathways and distribution within the body. Understanding these properties is essential for optimizing drug dosages and formulations to ensure maximal therapeutic benefit while minimizing adverse reactions. Advanced computational methods are being employed to predict how this compound behaves in vivo, which is crucial for accelerating the drug discovery process.
Furthermore, the synthesis of 3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- (CAS No. 34967-98-1) has been optimized to ensure high yield and purity. Synthetic chemists have developed efficient protocols that leverage modern catalytic techniques and green chemistry principles to produce this compound in a sustainable manner. These advancements not only improve the accessibility of the compound for research purposes but also align with global efforts to promote environmentally friendly chemical practices.
The biological activity of this compound has been evaluated through various in vitro assays. Initial results indicate that it exhibits promising interactions with target proteins involved in disease processes. For example, studies have shown that it can modulate the activity of enzymes associated with inflammation and cell signaling pathways. These findings suggest that 3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- (CAS No. 34967-98-1) may have therapeutic potential in conditions such as arthritis and cancer.
As research progresses, the integration of cutting-edge technologies such as artificial intelligence and machine learning is enhancing the understanding of this compound’s properties. These tools enable researchers to analyze complex datasets and identify patterns that might not be apparent through traditional methods. By leveraging these technologies, scientists are able to predict the behavior of 3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- (CAS No. 34967-98-1) more accurately and accelerate the development of novel pharmaceuticals.
The regulatory landscape surrounding the use of this compound is also evolving. Regulatory agencies are increasingly focused on ensuring that new drugs meet stringent safety and efficacy standards before they reach the market. This has led to the implementation of robust testing protocols and quality control measures during both preclinical and clinical phases of drug development. Compliance with these regulations is essential for ensuring patient safety and fostering public trust in new therapeutic agents.
In conclusion, 3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl- (CAS No. 34967-98-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As scientific understanding continues to grow and technological capabilities expand,this compound holds great potential for contributing to innovative treatments across various medical disciplines.
34967-98-1 (3-Furancarboxamide, N-cyclohexyl-N,2,5-trimethyl-) Related Products
- 1797952-67-0(N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-4-methoxy-2-methylbenzene-1-sulfonamide)
- 2171702-58-0(tert-butyl 2-(fluorosulfonyl)methyl-1,4-dioxa-9-azaspiro5.6dodecane-9-carboxylate)
- 1692263-62-9(octahydro-1H-pyrrolo3,4-bpyridin-5-one)
- 204927-38-8(Carbamic acid, dimethyl-, imidazo[1,2-a]pyridin-7-yl ester)
- 1215574-70-1(1-(2,4-dichlorophenoxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride)
- 2361764-40-9(CID 145904136)
- 361480-58-2(N-4-(4-methoxyphenyl)-1,3-thiazol-2-yl-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1806762-54-8(5-Amino-2-(difluoromethyl)-4-nitropyridine)
- 875656-37-4(2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide)
